5-Bromo-2-methylisoindoline
Overview
Description
5-Bromo-2-methylisoindoline: is a chemical compound with the molecular formula C₉H₁₀BrN. It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom. The presence of a bromine atom at the 5th position and a methyl group at the 2nd position distinguishes it from other isoindoline derivatives.
Mechanism of Action
Target of Action
5-Bromo-2-methylisoindoline is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives, such as this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Pharmacokinetics
The compound’s molecular weight is 21209 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylisoindoline typically involves the bromination of 2-methylisoindoline. One common method is the electrophilic substitution reaction where bromine is introduced to the aromatic ring of 2-methylisoindoline in the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-methylisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline-1,3-diones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylisoindoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Products: Various substituted isoindolines depending on the nucleophile used.
Oxidation Products: Isoindoline-1,3-diones.
Reduction Products: 2-Methylisoindoline.
Scientific Research Applications
Chemistry: 5-Bromo-2-methylisoindoline is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities, including anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development .
Industry: The compound is used in the development of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the performance characteristics of these materials .
Comparison with Similar Compounds
2-Methylisoindoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromoisoindoline: Similar structure but without the methyl group at the 2nd position.
5-Bromo-2-methylindoline: Contains an indoline core instead of isoindoline, leading to different chemical properties.
Uniqueness: 5-Bromo-2-methylisoindoline’s unique combination of a bromine atom and a methyl group on the isoindoline core imparts distinct reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-dihydroisoindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUHJQRCBSCPEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269806 | |
Record name | 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107834-37-7 | |
Record name | 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107834-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-dihydro-2-methyl-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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